Angucyclines
Angucyclines are a class of antibiotics derived from the anguimycin natural product family, which display potent antimicrobial activity against various Gram-positive bacteria and some Gram-negative bacteria. These compounds exhibit unique chemical structures characterized by macrocyclic lactones, often featuring at least one oxygen bridge. Angucyclines possess broad-spectrum antibacterial properties and are known for their ability to inhibit bacterial protein synthesis, leading to cell death. They are particularly valuable in the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Due to their mechanism of action and favorable pharmacokinetic properties, angucyclines offer a promising therapeutic alternative for treating antibiotic-resistant infections. Their potential as anti-inflammatory agents is also being explored in various preclinical studies, making them a subject of interest in both clinical and research settings.

Structure | Chemical Name | CAS | MF |
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4A-alpha-L-cinerulosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-rednosylaquayamycin | 1384609-95-3 | C43H49NO16 |
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8-(beta-D-olivosyl-1,4-beta-D-olivosyl)-5,6-anhydrolandomycinone | 1262527-28-5 | C31H32O11 |
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(2R,3R)-2-hydroxy-5-methoxytetrangomycin | 1391860-72-2 | C20H16O7 |
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Rubiginone C2 | 130364-88-4 | C24H22O6 |
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Chlorocyclinone B | 950676-21-8 | C26H21ClO9 |
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(2R,3R)-2-hydroxy-8-O-methyltetrangomycin | 1391860-71-1 | C20H16O6 |
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4A-alpha-L-rhodinosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-aculosylaquayamycin | 1384610-02-9 | C43H52O16 |
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landomycin O | 864461-35-8 | C31H32O10 |
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4A-alpha-L-rednosyl-3-alpha-L-rhodinosyl-4C->1D-alpha-L-aculosylaquayamycin | 1384609-98-6 | C43H49NO16 |
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landomycin T | 1262527-32-1 | C55H72O20 |
Related Literature
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